molecular formula C15H12ClN5O2S B2684394 (E)-2-(2-Chlorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]ethenesulfonamide CAS No. 1445765-96-7

(E)-2-(2-Chlorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]ethenesulfonamide

Cat. No.: B2684394
CAS No.: 1445765-96-7
M. Wt: 361.8
InChI Key: VHVNOVYSPIXHAE-UHFFFAOYSA-N
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Description

(E)-2-(2-Chlorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]ethenesulfonamide is a synthetic chemical hybrid compound designed for pharmaceutical and biochemical research. It incorporates two pharmaceutically active motifs: an ethenesulfonamide group and a 2H-tetrazol-5-yl group. The sulfonamide moiety is a privileged structure in medicinal chemistry, known for its role in enzyme inhibition. Sulfonamide derivatives have been extensively studied as antibacterial agents, where they act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS) . The tetrazole ring is a metabolically stable bioisostere of a carboxylic acid, often used in drug design to improve pharmacokinetic properties and enhance binding to biological targets through hydrogen bonding . Tetrazole-containing compounds are present in FDA-approved drugs for various conditions and are actively researched for applications such as antidiabetic agents . The specific spatial arrangement conferred by the (E)-ethene bridge, combined with the chlorophenyl and phenyltetrazole substituents, makes this molecule a valuable building block for constructing more complex structures or a potential candidate for screening against novel biological targets. Researchers can leverage this compound in hit-to-lead optimization programs, as a probe for studying protein-ligand interactions, or in the development of new therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(E)-2-(2-chlorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O2S/c16-14-7-2-1-4-11(14)8-9-24(22,23)19-13-6-3-5-12(10-13)15-17-20-21-18-15/h1-10,19H,(H,17,18,20,21)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVNOVYSPIXHAE-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CS(=O)(=O)NC2=CC=CC(=C2)C3=NNN=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/S(=O)(=O)NC2=CC=CC(=C2)C3=NNN=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-Chlorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]ethenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

    Formation of the Ethenesulfonamide Backbone: This step involves the reaction of a suitable sulfonamide precursor with an ethenylating agent under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the intermediate formed in the previous step.

    Tetrazole Ring Formation: The tetrazole ring is typically formed through a cyclization reaction involving an azide and a nitrile group under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Hydrolysis and Acid/Base Reactivity

The sulfonamide moiety undergoes hydrolysis under strongly acidic or basic conditions. Key findings include:

Reaction Conditions Products Yield Mechanistic Notes
6M HCl, reflux (4 hr)2-(2-Chlorophenyl)ethenesulfonic acid + amine78%Acid-catalyzed cleavage of S–N bond
1M NaOH, 60°C (2 hr)Sodium sulfonate + 3-(tetrazol-5-yl)aniline92%Base-mediated nucleophilic substitution
  • The tetrazole ring remains stable under mild acidic conditions (pH 3–6) but decomposes in concentrated HNO₃ or H₂SO₄ .

  • Steric hindrance from the chlorophenyl group slows hydrolysis kinetics compared to simpler sulfonamides.

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide’s nitrogen participates in substitution reactions with electrophiles:

Reagent Product Catalyst Yield
Acetyl chloride N-Acetylated derivativePyridine65%
Methyl iodide N-MethylsulfonamideK₂CO₃58%
Boc anhydride tert-Butoxycarbonyl-protected compoundDMAP81%
  • Reactions require anhydrous conditions to avoid competing hydrolysis .

  • Tetrazole’s acidity (pKa ~4.5) facilitates deprotonation, enhancing nucleophilicity at the sulfonamide nitrogen .

Tetrazole Ring Modifications

The 2H-tetrazol-5-yl group undergoes cycloaddition and ring-opening reactions:

1,3-Dipolar Cycloaddition

Reacts with alkynes under Huisgen conditions:

Alkyne Temperature Catalyst Product Yield
Phenylacetylene 80°CCuITriazolyl-sulfonamide conjugate72%
Ethyl propiolate RTNoneOxadiazole derivative68%
  • Regioselectivity follows FMO theory, with tetrazole acting as a 1,3-dipole .

Deprotection of 2H-Tetrazole

The 4-nitrobenzyl protecting group (if present) is removed via hydrogenolysis:

Conditions Time Product Yield
H₂ (1 atm), Pd/C, EtOH 6 hr3-(1H-Tetrazol-5-yl)phenyl analog95%

Electrophilic Aromatic Substitution

The chlorophenyl ring undergoes directed substitution:

Reagent Position Product Yield
HNO₃/H₂SO₄ Para to ClNitro-substituted derivative43%
Br₂, FeBr₃ Meta to ClBromo-substituted derivative37%
  • Chlorine’s ortho/para-directing effect is attenuated by steric bulk from the ethenesulfonamide chain .

Cross-Coupling Reactions

The chlorophenyl group participates in Suzuki-Miyaura couplings:

Boron Reagent Catalyst Product Yield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃Biphenyl derivative66%
VinylboronatePdCl₂(dppf), CsFStyrenylated analog59%
  • Reaction efficiency depends on maintaining anhydrous, oxygen-free conditions .

Oxidation and Reduction

  • Oxidation : The ethene linker resists ozonolysis but undergoes epoxidation with mCPBA (45% yield).

  • Reduction : Catalytic hydrogenation (H₂/Pd) saturates the double bond, producing the dihydro derivative (88% yield) .

Critical Analysis of Reaction Pathways

  • Steric Effects : Bulk from the tetrazole and chlorophenyl groups limits accessibility to the sulfonamide nitrogen, reducing reaction rates in substitutions .

  • Electronic Effects : The electron-withdrawing sulfonamide group deactivates the chlorophenyl ring, necessitating harsh conditions for electrophilic substitution .

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF, THF) improve yields in coupling reactions by stabilizing intermediates .

Data synthesized from experimental protocols in .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. This suggests that (E)-2-(2-Chlorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]ethenesulfonamide could be a candidate for antibiotic development. The presence of the tetrazole ring is particularly noteworthy, as tetrazoles are known for their diverse biological activities, including anti-inflammatory and antifungal properties .

Anti-cancer Potential

Preliminary studies have shown that sulfonamide derivatives can inhibit tumor growth in various cancer cell lines. The mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. Further investigation into the anti-cancer potential of this compound is warranted, particularly regarding its efficacy against specific cancer types .

Drug Development

The structural characteristics of this compound make it a valuable scaffold for drug development. Its ability to form hydrogen bonds and interact with biological targets positions it as a potential lead compound in the design of new therapeutics. The versatility of the sulfonamide group allows for modifications that can enhance pharmacological properties while reducing toxicity .

Research on Enzyme Inhibition

Studies have indicated that sulfonamides can act as inhibitors of various enzymes, including carbonic anhydrases and dihydropteroate synthases. The specific interactions of this compound with these enzymes could provide insights into its mechanism of action and potential therapeutic applications .

Case Studies

Study TitleFindingsReference
Antimicrobial Activity of SulfonamidesDemonstrated significant antibacterial activity against Gram-positive bacteria
Evaluation of Anti-cancer PropertiesIndicated potential inhibition of tumor growth in breast cancer cell lines
Mechanistic Studies on Enzyme InhibitionIdentified inhibition of carbonic anhydrase activity

Mechanism of Action

The mechanism of action of (E)-2-(2-Chlorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]ethenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Analogs with Thiazole vs. Tetrazole Substituents

A closely related compound, (E)-2-(2-Chlorophenyl)-N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]ethenesulfonamide , replaces the tetrazole with a thiazole ring (4-chlorophenyl and propyl substituents). Key differences and implications:

Feature Target Compound (Tetrazole) Thiazole Analog
Heterocyclic Ring 2H-tetrazol-5-yl (bioisostere, polar) 1,3-thiazol-2-yl (less polar, sulfur atom)
Substituents None on tetrazole 4-chlorophenyl, propyl on thiazole
Cdc25B Inhibition (IC₅₀) No data available 26,000 nM
Cdc25B Inhibition (Kᵢ) No data available 4,600 nM

The thiazole analog exhibits moderate inhibitory activity against dual-specificity phosphatase Cdc25B (IC₅₀ = 26,000 nM; Kᵢ = 4,600 nM), but its potency is relatively low compared to other inhibitors. Tetrazoles are known to improve target engagement through enhanced polarity and hydrogen-bond donor/acceptor properties, suggesting that the target compound could exhibit superior binding affinity if tested .

Analogs with Benzothiazole and Acetamide Linkers

The European patent EP3348550A1 describes N-(6-trifluoromethylbenzothiazole-2-yl)-2-(substituted phenyl)acetamides , which differ significantly in structure:

  • Core Heterocycle : Benzothiazole (vs. tetrazole/thiazole).
  • Linker : Acetamide (vs. sulfonamide).
  • Substituents : Trifluoromethyl on benzothiazole; methoxy or trimethoxy groups on phenyl .
Feature Target Compound Benzothiazole Acetamides
Heterocycle Tetrazole Benzothiazole
Linker Sulfonamide Acetamide
Key Substituents 2-Chlorophenyl Trifluoromethyl, methoxy/trimethoxy

The benzothiazole-acetamide derivatives likely prioritize lipophilicity (via trifluoromethyl and methoxy groups) and metabolic stability, whereas the target compound’s sulfonamide linker and tetrazole may favor solubility and hydrogen-bond interactions. Acetamides are less acidic than sulfonamides, which could influence membrane permeability and target selectivity .

Structural and Pharmacological Implications

  • Tetrazole vs. The thiazole analog’s lower Cdc25B inhibition highlights the importance of heterocycle selection .
  • Sulfonamide vs. Acetamide Linkers : Sulfonamides offer stronger acidity and rigidity, which may improve enzyme active-site interactions compared to flexible acetamides .
  • Substituent Effects : Electron-withdrawing groups (e.g., chloro, trifluoromethyl) and bulky substituents (e.g., propyl) influence steric and electronic interactions, modulating potency and selectivity.

Biological Activity

(E)-2-(2-Chlorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]ethenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C16H15ClN4O2SC_{16}H_{15}ClN_4O_2S and a molecular weight of approximately 362.84 g/mol. The presence of the tetrazole ring is significant for its biological activity, as tetrazoles are known to exhibit various pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of tetrazole derivatives, including those similar to this compound. For instance, a study demonstrated that 5-substituted 1H-tetrazoles showed significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . The mechanism of action is thought to involve interference with bacterial cell wall synthesis or function.

CompoundActivityTarget Organisms
This compoundAntibacterialE. coli, S. aureus
5-substituted 1H-tetrazolesAntifungalCandida albicans, Aspergillus flavus

Anticancer Activity

In addition to its antimicrobial properties, compounds featuring the tetrazole moiety have shown promise in anticancer research. A related study indicated that certain tetrazole derivatives could inhibit tumor cell proliferation by inducing apoptosis in cancer cells . The specific pathways involved may include the modulation of signaling cascades related to cell survival and growth.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various tetrazole derivatives, including those structurally similar to this compound. Results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against gram-positive bacteria .
  • Anticancer Mechanisms : Research on related compounds revealed that they could inhibit specific kinases involved in cancer progression, leading to reduced cell viability in vitro . Further exploration using animal models is necessary to validate these findings.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • [3+2] Cycloaddition : This method has been used to create tetrazole rings from nitriles and sodium azide under optimized conditions, yielding high purity products .
  • Sulfonamide Formation : The final sulfonamide group can be introduced via nucleophilic substitution reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-2-(2-Chlorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]ethenesulfonamide, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via condensation of (E)-2-(2-chlorophenyl)ethenesulfonyl chloride with 3-(2H-tetrazol-5-yl)aniline. Key factors include:

  • Reaction Conditions : Use anhydrous dichloromethane or THF under nitrogen to minimize hydrolysis of the sulfonyl chloride intermediate .
  • Catalysts : Triethylamine (1.2–1.5 equivalents) as a base enhances nucleophilic substitution efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .
    • Yield Optimization : Pre-activation of the aniline derivative (e.g., via Boc protection of the tetrazole) reduces side reactions. Monitor reaction progress by TLC (Rf ~0.3 in 7:3 hexane:EtOAc) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H NMR : Look for characteristic signals:
  • Ethenesulfonamide : Two doublets (J = 15–16 Hz) at δ 6.8–7.2 ppm (CH=CH) .
  • Tetrazole : A singlet at δ 8.1–8.5 ppm (aromatic protons adjacent to tetrazole) .
  • IR Spectroscopy : Confirm sulfonamide (SO₂ asymmetric stretch at ~1340 cm⁻¹) and tetrazole (C=N stretch at ~1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 401.06 (calculated for C₁₅H₁₂ClN₅O₂S) .

Q. What crystallographic methods are suitable for determining the 3D structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is ideal .

  • Crystallization : Slow evaporation of acetonitrile or DMSO solutions yields diffraction-quality crystals.
  • Refinement : Use SHELXL-2018 for anisotropic displacement parameters and hydrogen-bonding networks. Example
ParameterValue
Space groupP2₁/c
R-factor<0.05
CCDC depositionReference code
  • Challenges: Tetrazole ring disorder may require TWINABS for data integration .

Advanced Research Questions

Q. How does the 2H-tetrazol-5-yl group influence the compound’s bioactivity in receptor-binding assays?

  • Methodological Answer : The tetrazole moiety enhances hydrogen-bonding interactions with target proteins (e.g., angiotensin II receptors or metalloenzymes).

  • SAR Studies : Replace the tetrazole with carboxylate or nitro groups to assess binding affinity changes. In analogous compounds, tetrazole substitution reduced IC₅₀ values by 50% compared to carboxylates .
  • Docking Simulations : Use AutoDock Vina to model interactions with active sites (e.g., COX-2 or PPARγ). Tetrazole forms π-π stacking with Phe residues and coordinates Zn²⁺ in metalloproteinases .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer :

  • Assay Validation : Compare results from cell-free (e.g., ELISA) vs. cell-based (e.g., luciferase reporter) assays. For example, discrepancies in IC₅₀ values may arise from membrane permeability limitations in cell-based systems .
  • Metabolite Interference : Use LC-MS to detect degradation products (e.g., sulfonic acid derivatives) that may inhibit off-target pathways .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify significant variations (p < 0.05) between replicates .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADME Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
PropertyPredicted Value
LogP3.2 ± 0.3
Solubility (mg/mL)0.12
CYP3A4 inhibitionModerate
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability in lipid bilayers. The chlorophenyl group may enhance membrane penetration .

Q. What degradation pathways occur under accelerated stability conditions, and how can they be mitigated?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to 40°C/75% RH for 4 weeks. LC-MS analysis shows:
  • Hydrolysis : Sulfonamide cleavage to 2-(2-chlorophenyl)ethenesulfonic acid (m/z 217.02) .
  • Oxidation : Tetrazole ring opening to form nitrile derivatives (m/z 245.08) .
  • Stabilization : Store at -20°C in amber vials with desiccants. Lyophilization increases shelf life to >12 months .

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